8-Mercaptooctanoic acid

Catalog No.
S1905031
CAS No.
74328-61-3
M.F
C8H16O2S
M. Wt
176.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Mercaptooctanoic acid

CAS Number

74328-61-3

Product Name

8-Mercaptooctanoic acid

IUPAC Name

8-sulfanyloctanoic acid

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C8H16O2S/c9-8(10)6-4-2-1-3-5-7-11/h11H,1-7H2,(H,9,10)

InChI Key

FYEMIKRWWMYBFG-UHFFFAOYSA-N

SMILES

C(CCCC(=O)O)CCCS

Canonical SMILES

C(CCCC(=O)O)CCCS

The exact mass of the compound 8-Mercaptooctanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Mercaptooctanoic acid (8-MOA, CAS 74328-61-3) is a bifunctional C8 alkanethiol featuring a thiol group for noble metal anchoring and a terminal carboxylic acid for secondary bioconjugation. In procurement and material selection, 8-MOA is primarily evaluated for its highly specific "Goldilocks" chain length. It bridges the critical gap between ultra-short linkers that suffer from poor monolayer packing and long-chain alkanethiols that severely insulate against electron transfer[1]. By providing sufficient intermolecular van der Waals forces to form a dense, crystalline-like self-assembled monolayer (SAM) while remaining thin enough to permit efficient quantum tunneling, 8-MOA serves as a high-performance baseline material for electrochemical biosensors, molecular electronic junctions, and nanoparticle-sensitized photovoltaics [2].

Substituting 8-MOA with shorter analogs (e.g., 3-mercaptopropionic acid or 6-mercaptohexanoic acid) frequently results in highly defective, poorly ordered self-assembled monolayers due to insufficient intermolecular van der Waals forces, leading to high background noise and baseline drift in sensors[1]. Conversely, substituting with longer industry-standard analogs (e.g., 11-mercaptoundecanoic acid) exponentially decays electron tunneling rates, which cripples the signal gain in electrochemical assays and severely reduces charge injection efficiency in photovoltaic applications [2]. Procurement must strictly specify the C8 chain length when the downstream application requires a precise balance between structural monolayer stability and interfacial charge transfer kinetics.

Superior Signal Gain and LOD in Electrochemical Biosensors

In the fabrication of electrochemical aptamer-based sensors, the chain length of the carboxylate-terminated SAM directly dictates sensor performance. Head-to-head comparisons demonstrate that substituting a standard 6-carbon SAM (6-mercaptohexanoic acid) with an 8-carbon SAM (8-mercaptooctanoic acid) dramatically improves target capture metrics. Specifically, the 8-MOA-based sensor achieved a signal gain of 560% compared to only 270% for the 6-MHA baseline, while simultaneously improving the Limit of Detection (LOD) from 1.2 µM down to 0.6 µM [1].

Evidence DimensionSensor Signal Gain and Limit of Detection (LOD)
Target Compound Data560% signal gain; 0.6 µM LOD (8-MOA)
Comparator Or Baseline270% signal gain; 1.2 µM LOD (6-MHA)
Quantified Difference>2x increase in signal gain; 50% reduction in LOD
ConditionsMixed SAMs on gold electrodes interrogated via square wave voltammetry (SWV)

For diagnostic device manufacturing, specifying 8-MOA directly doubles the signal-to-noise ratio and halves the detection limit compared to standard C6 alternatives without requiring changes to the aptamer itself.

Exponential Enhancement of Tunneling Current Density in Molecular Junctions

When fabricating large-area molecular electronic junctions, the insulating thickness of the SAM dictates the tunneling current. Quantitative measurements of Al2O3-capped SAMs demonstrate that current density decreases exponentially with increasing alkane chain length. Junctions formed with 8-mercaptooctanoic acid exhibit exponentially higher current densities at a given applied bias compared to those formed with 11-mercaptoundecanoic acid (11-MUA) or 16-mercaptohexadecanoic acid, while still maintaining a 100% device success rate and preventing electrical shorting [1].

Evidence DimensionTunneling Current Density
Target Compound DataExponentially higher current density (C8 chain)
Comparator Or BaselineExponentially lower current density (C11 and C16 chains)
Quantified DifferenceLogarithmic scale increase in current density due to shorter tunneling barrier
ConditionsAl2O3-capped molecular tunnel junctions at cryogenic and room temperatures

For manufacturers of molecular electronics, 8-MOA provides the necessary structural integrity for atomic layer deposition (ALD) while avoiding the severe current-blocking effects of 11-MUA.

Superior Monolayer Ordering and Defect Reduction vs. Short-Chain Thiols

While short-chain thiols like 3-mercaptopropionic acid (3-MPA) offer minimal electrical resistance, they fail to form highly ordered monolayers due to insufficient intermolecular van der Waals interactions. In single-nanoparticle electrocatalysis studies, 3-MPA produced less well-ordered SAMs with higher defect densities. 8-Mercaptooctanoic acid provides the critical minimum chain length (C8) required to establish a densely packed, crystalline-like SAM that effectively passivates the surface and blocks non-specific inner-sphere reactions, outperforming C3 analogs in structural stability [1].

Evidence DimensionMonolayer Ordering and Surface Passivation
Target Compound DataWell-ordered, highly passivating SAM (8-MOA)
Comparator Or BaselineLess well-ordered, defective SAM (3-MPA)
Quantified DifferenceSignificant reduction in structural defects and improved surface blocking
ConditionsCyclic voltammetry of single Pt nanoparticles on Au ultramicroelectrodes

Procurement teams must avoid 3-MPA for long-term sensor stability; 8-MOA guarantees the dense packing required to prevent baseline drift and non-specific binding in commercial assays.

Electrochemical Aptamer-Based (EAB) Biosensors

8-MOA is the optimal linker for EAB sensors, as it provides the exact chain length needed to maximize signal gain and lower the limit of detection compared to C6 or C11 alternatives [1].

Solid-State Molecular Electronic Junctions

Ideal for forming robust SAMs that can withstand atomic layer deposition (ALD) of oxides while maintaining high tunneling current densities for nanoscale electronic components[2].

Quantum Dot-Sensitized Solar Cells (QDSSCs)

Used as a bifunctional linker to tether CdSe or CdS quantum dots to TiO2 scaffolds, where it balances stable nanoparticle anchoring with high electron injection yields[3].

Gold Nanoparticle (AuNP) Functionalization for Diagnostics

Serves as a highly stable, carboxylate-terminated capping agent that prevents AuNP aggregation while allowing for efficient downstream bioconjugation of antibodies or proteins[4].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74328-61-3

Wikipedia

Octanoic acid, 8-mercapto-

Dates

Last modified: 08-16-2023

Explore Compound Types